methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate
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Overview
Description
Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate is a complex organic compound featuring a unique combination of thiophene, amido, thiadiazole, and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate can be synthesized through multi-step organic reactions. Typically, the synthesis involves the following steps:
Synthesis of the 4-methylthiophene-2-amine precursor.
Formation of the 1,3,4-thiadiazole ring via cyclization with a suitable reagent like thiosemicarbazide.
Thiol-disulfide exchange reaction to introduce the sulfanyl group.
Esterification of the resultant thiadiazole intermediate with butanoic acid under acidic conditions.
Industrial Production Methods
Industrial-scale production of this compound generally follows similar synthetic routes but optimizes reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene and thiadiazole rings in the compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: The compound may participate in reduction reactions, particularly involving the amido group, converting it to amines or other derivatives.
Substitution: Various substitution reactions can occur, notably on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents under basic or acidic conditions facilitate substitution reactions.
Major Products
Oxidation of the thiophene ring can yield thiophene dioxides.
Reduction of the amido group may produce primary or secondary amines.
Substitution reactions result in derivatives with varied functional groups, enhancing the compound's reactivity and application potential.
Scientific Research Applications
Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate finds applications across several scientific domains:
Chemistry: As a building block in organic synthesis for the development of novel materials and compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in antimicrobial and anticancer research.
Medicine: Explored for therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of agrochemicals, dyes, and polymer additives due to its versatile chemical reactivity.
Mechanism of Action
The compound's mechanism of action often involves interacting with specific molecular targets within biological systems. Its functional groups enable binding to enzymes, receptors, or DNA, thereby modulating biological pathways. The thiadiazole ring, in particular, is known to interfere with enzymatic activity, leading to varied pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[5-(2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate
Ethyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate
Methyl 2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate
Unique Features
Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate is unique due to the presence of the methylthiophene group, which imparts distinct electronic and steric properties. This uniqueness often translates to differentiated reactivity and biological activity compared to its analogs.
So there you have it—a detailed breakdown of this compound. Anything specific you’d like to delve into further?
Biological Activity
Methyl 2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoate is a compound that has garnered attention in recent research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole ring and a methylthiophene moiety. Its chemical formula is C12H14N4O2S2, indicating the presence of multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, such as tyrosinase, which is essential for melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders .
- Antioxidant Activity: Studies have shown that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess antibacterial and antifungal activities against various pathogens. The effectiveness of these compounds can be attributed to their ability to disrupt microbial cell functions .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The interaction with cellular pathways involved in proliferation and apoptosis suggests that this compound may inhibit cancer cell growth by modulating these pathways. In vitro studies have shown promising results in reducing viability in cancer cell lines .
Anti-inflammatory Effects
Some studies have indicated that thiadiazole compounds can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases and conditions where inflammation plays a pivotal role .
Case Studies and Experimental Findings
- Inhibition of Tyrosinase Activity:
- Cytotoxicity Studies:
- Antimicrobial Testing:
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition |
5-Amino-1,3,4-thiadiazole | Anticonvulsant | Receptor interaction |
Thiadiazole derivatives | Antifungal, Antibacterial | Disruption of cell functions |
Properties
IUPAC Name |
methyl 2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c1-4-8(11(18)19-3)21-13-16-15-12(22-13)14-10(17)9-5-7(2)6-20-9/h5-6,8H,4H2,1-3H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIYXBHXCVNASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN=C(S1)NC(=O)C2=CC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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